Phenyl(pyridin-2-yl)methanol

概述

描述

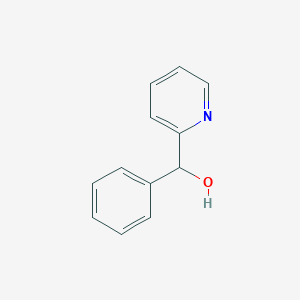

Phenyl(pyridin-2-yl)methanol is an organic compound that consists of a phenyl group attached to a pyridin-2-yl group via a methanol moiety

准备方法

Synthetic Routes and Reaction Conditions: Phenyl(pyridin-2-yl)methanol can be synthesized through several methods. One common method involves the reaction of pyridine-2-carboxaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:

Pyridine-2-carboxaldehyde+Phenylmagnesium bromide→this compound

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water or an aqueous acid to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

化学反应分析

Types of Reactions: Phenyl(pyridin-2-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form phenyl(pyridin-2-yl)methanone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: Reduction of this compound can yield phenyl(pyridin-2-yl)methane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in anhydrous ether.

Major Products:

Oxidation: Phenyl(pyridin-2-yl)methanone.

Reduction: Phenyl(pyridin-2-yl)methane.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

Pharmaceutical Applications

Phenyl(pyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of histamine H1 antagonists such as bepotastine besilate and carbinoxamine maleate, which are used to treat allergic conditions like rhinitis and urticaria .

Case Study: Bepotastine Besilate

- Mechanism : Bepotastine acts by blocking H1 receptors, thereby alleviating allergy symptoms.

- Synthesis : The synthesis of bepotastine utilizes this compound as a chiral building block, emphasizing its role in developing effective antihistamines.

Asymmetric Synthesis Techniques

Asymmetric synthesis methods for producing optically pure derivatives of this compound have been extensively researched. These methods can be categorized into three primary classes:

- Asymmetric Addition of Aryl Organometallic Reagents : This involves the reaction of organometallic compounds with heteroaromatic aldehydes to yield chiral alcohols.

- Biocatalytic Techniques : Enzymatic methods that utilize biocatalysts for the selective transformation of substrates into desired products.

- Asymmetric Catalytic Hydrogenation : This is considered the most practical approach due to its high atom economy and efficiency. Recent advancements have shown that employing specific catalytic systems can yield high enantiomeric excess (ee) values exceeding 99% .

Data Table: Asymmetric Catalytic Hydrogenation Results

| Catalyst System | Substrate Type | ee Value (%) | TON (Turnover Number) |

|---|---|---|---|

| SunPhos/Daipen-Ru(II) | Ortho-substituted phenyl | Up to 99 | 4450 |

| Chiral Ferrocene N,N,P | Various substrates | >99 | 100000 |

Agrochemical Applications

In addition to pharmaceuticals, this compound is also utilized in the development of agrochemicals. Its derivatives have shown potential as herbicides and insecticides due to their ability to interact with biological systems effectively.

Case Study: Agrochemical Development

- Compound Design : Research has indicated that modifications to the this compound structure can enhance bioactivity against pests while minimizing environmental impact.

Research on Structure-Activity Relationships (SAR)

The structure-activity relationship studies involving this compound derivatives have provided insights into optimizing their pharmacological properties. By altering substituents on the pyridine or phenyl rings, researchers can enhance binding affinity and selectivity towards biological targets.

作用机制

The mechanism of action of phenyl(pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

相似化合物的比较

Phenyl(pyridin-2-yl)methanol can be compared with other similar compounds, such as:

Phenyl(pyridin-3-yl)methanol: Similar structure but with the pyridine ring attached at the 3-position. This difference can lead to variations in reactivity and biological activity.

Phenyl(pyridin-4-yl)methanol: Pyridine ring attached at the 4-position. This compound may exhibit different chemical and biological properties compared to this compound.

Phenyl(pyridin-2-yl)ethanol: Contains an ethanol moiety instead of methanol. This structural change can affect the compound’s solubility, reactivity, and interactions with biological targets.

生物活性

Phenyl(pyridin-2-yl)methanol, particularly in its chiral forms (R)- and (S)-isomers, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group attached to a pyridine ring, which is further linked to a hydroxymethyl group. Its unique structure allows it to participate in various biological interactions, making it a valuable scaffold for drug development.

This compound can be synthesized through several methods, including asymmetric hydrogenation and organometallic reactions. The enantiomers, (R)-phenyl(pyridin-2-yl)methanol and (S)-phenyl(pyridin-2-yl)methanol, exhibit different biological activities due to their chirality. These compounds are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

| Isomer | Synthesis Method | Yield | Enantioselectivity |

|---|---|---|---|

| (R)- | Asymmetric hydrogenation | High | >99% |

| (S)- | Organometallic addition | Moderate | Variable |

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown moderate activity against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus . These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study: Antibacterial Screening

In a study evaluating the antibacterial efficacy of this compound derivatives, compounds were tested against multiple pathogens. The results indicated that certain derivatives displayed enhanced activity compared to standard antibiotics, highlighting their potential in treating resistant infections .

Enzyme Inhibition

This compound has been explored as a ligand in enzyme-substrate interactions. Its ability to form specific interactions based on its chirality enhances its utility in designing selective inhibitors for therapeutic applications. For example, the compound has shown promise in modulating the activity of ClpP, an enzyme involved in bacterial protein degradation .

Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (μM) | Activity |

|---|---|---|---|

| (R)-phenyl(pyridin-2-yl)methanol | ClpP | 15 | Moderate Inhibition |

| (S)-phenyl(pyridin-2-yl)methanol | ClpP | 25 | Lower Inhibition |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Binding Affinity : The compound's structure allows it to bind effectively to target proteins or enzymes, influencing their activity.

- Chirality Influence : The different isomers interact differently with biological targets, which is crucial for developing selective drugs.

- Electron Withdrawing Groups : Modifications on the phenyl or pyridine rings can enhance biological activity through improved binding or stability .

Future Directions

The ongoing research into this compound focuses on optimizing its structure to enhance pharmacological properties. Potential areas of exploration include:

- Developing more potent derivatives with improved selectivity against specific pathogens.

- Investigating the compound's role in modulating other biological pathways beyond antimicrobial activity.

- Conducting toxicity studies to assess safety profiles for potential therapeutic applications.

属性

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of phenyl(pyridin-2-yl)methanol?

A1: this compound, also known as 2-(hydroxydiphenylmethyl)pyridine, is a chiral molecule with a central carbon atom bonded to a hydroxyl group, a phenyl group, a pyridin-2-yl group, and a hydrogen atom. Its molecular formula is C12H11NO, and its molecular weight is 185.22 g/mol []. The crystal structure reveals that the pyridine and phenyl rings are not coplanar but inclined to each other at an angle of 71.42° [].

Q2: How is this compound synthesized using biocatalysts?

A2: Research shows that (S)-phenyl(pyridin-2-yl)methanol, the enantiomer with analgesic properties, can be produced with high enantiomeric excess through the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone []. Among the bacterial strains studied, Lactobacillus paracasei BD101 exhibits excellent enantioselectivity and high conversion rates for this bioreduction reaction []. This method offers a sustainable alternative to traditional chemical synthesis.

Q3: Can you explain the significance of copper(II) in transforming phenyl(pyridin-2-yl)methanone?

A3: Research indicates that copper(II) ions play a crucial role in facilitating novel transformations of phenyl(pyridin-2-yl)methanone (also referred to as 2-benzoylpyridine) under strongly basic conditions []. Depending on the specific reaction conditions, including the copper(II) source, solvents, and base used, a variety of products can be formed. These transformations often involve nucleophilic additions to the carbonyl group of phenyl(pyridin-2-yl)methanone, leading to the formation of new C-C or C-O bonds [].

Q4: Are there alternative methods to optimize the bioreduction of (S)-phenyl(pyridin-2-yl)methanol?

A4: Yes, recent research explores the application of a multi-response nonlinear programming model with an inscribed design to optimize the bioreduction conditions of (S)-phenyl(pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13 []. This approach aims to enhance the efficiency and yield of the biocatalytic process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。